Cas no 899978-32-6 (N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide)

N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide is a synthetic organic compound featuring a fluoronitrophenyl group linked to a morpholine-substituted propyl moiety via an ethanediamide bridge. Its structure combines electron-withdrawing (fluoro, nitro) and electron-donating (morpholine) groups, making it a versatile intermediate in medicinal chemistry and drug development. The compound’s rigid aromatic core and polar side chain enhance binding affinity in target interactions, particularly in kinase inhibition or receptor modulation. Its synthetic accessibility and tunable reactivity further support its utility in structure-activity relationship (SAR) studies. The presence of fluorine improves metabolic stability, while the morpholine group aids solubility, making it suitable for preclinical research applications.
N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide structure
899978-32-6 structure
商品名:N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide
CAS番号:899978-32-6
MF:C15H19FN4O5
メガワット:354.333566904068
CID:5500916
PubChem ID:18588688

N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide 化学的及び物理的性質

名前と識別子

    • VU0503966-1
    • N1-(4-fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide
    • F2879-4082
    • AKOS024474108
    • N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
    • N'-(4-fluoro-3-nitrophenyl)-N-(3-morpholin-4-ylpropyl)oxamide
    • 899978-32-6
    • N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide
    • インチ: 1S/C15H19FN4O5/c16-12-3-2-11(10-13(12)20(23)24)18-15(22)14(21)17-4-1-5-19-6-8-25-9-7-19/h2-3,10H,1,4-9H2,(H,17,21)(H,18,22)
    • InChIKey: QXGMZVUBGWRHGL-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1[N+](=O)[O-])NC(C(NCCCN1CCOCC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 354.13394788g/mol
  • どういたいしつりょう: 354.13394788g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 481
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 117Ų

N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2879-4082-2μmol
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2879-4082-5μmol
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2879-4082-75mg
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2879-4082-25mg
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2879-4082-100mg
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2879-4082-20μmol
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2879-4082-3mg
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2879-4082-5mg
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2879-4082-40mg
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2879-4082-2mg
N-(4-fluoro-3-nitrophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
899978-32-6 90%+
2mg
$59.0 2023-05-16

N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide 関連文献

N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamideに関する追加情報

N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide (CAS 899978-32-6): A Comprehensive Overview

N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide (CAS 899978-32-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This diamide derivative features a unique molecular structure combining fluoronitrophenyl and morpholinopropyl moieties, making it particularly interesting for drug discovery applications.

The compound's molecular formula is C15H19FN4O4, with a molecular weight of 338.34 g/mol. Its structure contains two amide linkages connecting the 4-fluoro-3-nitrophenyl group to the 3-(morpholin-4-yl)propyl chain through an ethanediamide bridge. This arrangement provides both lipophilic and hydrophilic properties, which is crucial for biological activity and pharmacokinetics.

Recent studies have explored N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide as a potential scaffold for kinase inhibitors. The fluoronitro aromatic portion may serve as a hydrogen bond acceptor, while the morpholine ring could enhance water solubility - a combination that addresses common challenges in drug design. Researchers are particularly interested in how modifications to this core structure might affect binding affinity and selectivity.

In synthetic chemistry, CAS 899978-32-6 represents an important intermediate for constructing more complex molecules. The presence of both fluoro and nitro substituents on the phenyl ring offers multiple sites for further functionalization through nucleophilic aromatic substitution or reduction reactions. Meanwhile, the morpholinopropyl side chain provides a handle for additional modifications via its secondary amine.

The compound's physicochemical properties make it suitable for various analytical techniques. Its UV absorbance characteristics (likely around 270-300 nm due to the nitrophenyl chromophore) facilitate HPLC monitoring during synthetic processes. The fluorine atom also enables 19F NMR studies, which can provide valuable structural information without interference from other nuclei.

From a drug development perspective, N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide demonstrates promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The morpholine moiety may improve membrane permeability, while the balanced lipophilicity could enhance oral bioavailability - key considerations in current pharmaceutical research focused on overcoming drug delivery challenges.

Recent patent literature reveals growing interest in diamide derivatives containing fluorinated aromatic systems similar to CAS 899978-32-6. These compounds are being investigated for various therapeutic areas, particularly where modulation of protein-protein interactions is desired. The specific spatial arrangement of hydrogen bond donors/acceptors in this molecule makes it particularly intriguing for targeting challenging biological targets.

In material science applications, the nitrophenyl-morpholine hybrid structure of 899978-32-6 offers potential as a building block for advanced polymers. The fluoro and nitro groups could participate in unique intermolecular interactions, possibly leading to materials with tailored electronic or optical properties. This aligns with current research trends in smart materials and molecular electronics.

Quality control of N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide typically involves chromatographic purity assessment and structural confirmation by mass spectrometry. The compound's well-defined fragmentation pattern in MS analysis, particularly the cleavage of the diamide linkage, serves as a diagnostic feature for identity verification. Modern analytical laboratories often combine LC-MS and NMR for comprehensive characterization.

The stability profile of CAS 899978-32-6 under various conditions is an active area of investigation. Preliminary data suggests that the morpholinopropyl group may confer some protection against hydrolysis of the adjacent amide bond, while the electron-withdrawing nitro group could stabilize the aromatic system against oxidative degradation. Such stability considerations are critical for both storage and potential formulation development.

From a synthetic accessibility standpoint, N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide can be prepared through convergent routes. One common approach involves coupling 4-fluoro-3-nitrobenzoic acid derivatives with 3-(morpholin-4-yl)propylamine, followed by activation and reaction with another equivalent of the amine component. Recent advances in amide bond formation methodologies have improved the efficiency of such syntheses.

In computational chemistry studies, 899978-32-6 serves as an interesting case for molecular modeling. The conformational flexibility of the propyl linker between the morpholine and amide groups, combined with the relatively rigid fluoronitrophenyl portion, creates opportunities for studying intramolecular interactions and their effects on overall molecular shape - important considerations in structure-based drug design.

The environmental fate of N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide is becoming an increasingly important research topic. While not classified as environmentally hazardous, the presence of both fluorine and nitrogen functionalities warrants investigation into biodegradation pathways. Current green chemistry initiatives encourage such assessments early in compound development cycles.

Looking forward, CAS 899978-32-6 represents a versatile chemical entity with potential applications across multiple scientific disciplines. Its unique combination of aromatic fluorination, nitro functionality, and morpholine incorporation in a single molecule continues to inspire innovative research in medicinal chemistry, materials science, and chemical biology. As synthetic methodologies advance and biological screening technologies evolve, the full potential of this interesting diamide derivative may soon be realized.

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